molecular formula C20H22F3N7 B6458049 2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2548993-74-2

2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B6458049
M. Wt: 417.4 g/mol
InChI Key: FVPKGBVGBVTEBH-UHFFFAOYSA-N
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Description

“2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a compound that has been studied for its potential to bind the translocator protein 18 kDa (TSPO), a protein recognized as an early biomarker of neuroinflammatory processes .


Synthesis Analysis

The synthesis of this compound involves the use of fluoroalkyl- and fluoroalkynyl- analogues, prepared from a common iodinated intermediate via Sonogashira coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714) .


Chemical Reactions Analysis

This compound can be radiolabeled with fluorine-18 based on a spirocyclic iodonium ylide (SCIDY) strategy .

Future Directions

The potential of this compound as a PET-radiotracer for neuroinflammation is promising. Further studies could focus on its application in various neuroinflammatory conditions, including cerebral ischemia and Alzheimer’s disease .

properties

IUPAC Name

7-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7/c1-12-10-18(30-17(24-12)9-13(2)27-30)29-7-5-28(6-8-29)16-11-15(20(21,22)23)25-19(26-16)14-3-4-14/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKGBVGBVTEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

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